molecular formula C22H23N3O3 B10981418 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide

Cat. No.: B10981418
M. Wt: 377.4 g/mol
InChI Key: WNUWJQGEMAUQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide is a complex organic compound that features an indole moiety, a piperidine ring, and a methoxybenzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound. The final step involves the coupling of the indole-piperidine intermediate with 2-methoxybenzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific conditions and methods used can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and can be facilitated by catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the benzamide group can produce the corresponding amine.

Scientific Research Applications

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide can be compared with other indole derivatives and piperidine-containing compounds:

    Indole Derivatives: Compounds such as indomethacin and serotonin share the indole moiety and exhibit various biological activities.

    Piperidine-Containing Compounds: Piperidine derivatives like piperine and risperidone are known for their pharmacological effects.

The uniqueness of this compound lies in its combination of the indole and piperidine moieties, which can result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-methoxybenzamide

InChI

InChI=1S/C22H23N3O3/c1-28-20-9-5-3-7-17(20)21(26)24-15-10-12-25(13-11-15)22(27)18-14-23-19-8-4-2-6-16(18)19/h2-9,14-15,23H,10-13H2,1H3,(H,24,26)

InChI Key

WNUWJQGEMAUQQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.